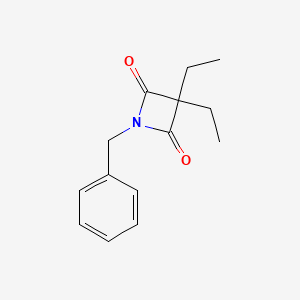

1-Benzyl-3,3-diethylazetidine-2,4-dione

Description

Propriétés

Formule moléculaire |

C14H17NO2 |

|---|---|

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

1-benzyl-3,3-diethylazetidine-2,4-dione |

InChI |

InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

Clé InChI |

FWKVKYCYDHDEBH-UHFFFAOYSA-N |

SMILES canonique |

CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of O-Benzylhydroxylamine (Compound 25)

O-Benzylhydroxylamine is prepared by reacting hydroxylamine hydrochloride with benzyl bromide under basic conditions. The reaction is typically carried out in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding a 65–70% isolated product after column chromatography.

Cyclization to Form the Azetidine-Dione Core

Compound 25 (0.658 g, 5.35 mmol) is dissolved in dioxane (10 mL) in a 100 mL round-bottom flask. The solution is heated to 80°C under nitrogen for 12 hours, facilitating intramolecular cyclization. The reaction mixture is then cooled, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield this compound (compound 26 ) in 58% yield.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dioxane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 58% |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.32–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH2Ph), 3.45 (q, J = 7.1 Hz, 4H, CH2CH3), 1.22 (t, J = 7.1 Hz, 6H, CH2CH3).

-

13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 137.2 (Ar-C), 128.6–127.8 (Ar-CH), 64.3 (CH2Ph), 46.1 (CH2CH3), 12.8 (CH2CH3).

-

HRMS : m/z calculated for C14H17NO2 [M+H]+: 231.1259; found: 231.1263.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Optimization Strategies

Competing Side Reactions

During cyclization, over-oxidation or dimerization may occur, particularly at elevated temperatures. To mitigate this:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Industrie : Applications potentielles dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de la 1-benzyl-3,3-diéthylazétidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'élastase des neutrophiles humains, empêchant l'enzyme de catalyser son substrat. Cette inhibition est obtenue par un mécanisme mixte, impliquant à la fois une inhibition compétitive et non compétitive. L'activité antiproliférative du composé est attribuée à sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, médiée par l'activation de la caspase-3 et d'autres voies apoptotiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: Potential applications in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-benzyl-3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through a mixed mechanism, involving both competitive and non-competitive inhibition . The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, mediated by the activation of caspase-3 and other apoptotic pathways .

Comparaison Avec Des Composés Similaires

Substituted Azetidine-2,4-dione Derivatives

Several analogs share the azetidine-2,4-dione core but differ in substituents (Table 1):

Key Findings :

- Diethyl vs. Dimethyl at C3 : Diethyl groups enhance HNE inhibition compared to dimethyl analogs, likely due to increased lipophilicity and steric effects optimizing enzyme binding .

- Benzyl vs. Phenyl at N1 : The benzyl group in this compound improves selectivity for HNE over related proteases compared to phenyl-substituted analogs .

- Heteroaromatic Substitutents : Pyridin-3-yl substitution reduces potency (sub-micromolar IC₅₀), suggesting benzyl or phenyl groups are optimal for HNE targeting .

Thiazole-Fused Derivatives

Derivatives combining the azetidine-2,4-dione core with thiazole rings exhibit enhanced dual activity (Table 2):

Key Findings :

- Thiazole Integration: Thiazole rings significantly boost antiproliferative activity (IC₅₀ < 1.5 μM) while maintaining nanomolar HNE inhibition .

- Selectivity : Both this compound and thiazole hybrids show low toxicity to healthy BALB/3T3 cells, indicating a high therapeutic index .

Comparison with Other Dione-Containing Compounds

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., antidiabetic drugs) share a five-membered ring but differ in pharmacokinetic (PK) properties:

Key Findings :

Oxazolidine-2,4-dione Derivatives

Oxazolidine-2,4-diones (e.g., 3-((1-(3-(methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione) exhibit structural similarities but lack the azetidine ring’s rigidity. This reduces their potency in HNE inhibition (IC₅₀ > 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.